N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
The molecule features:
- Thiophene core: Substituted with cyano (-CN) and two methyl groups at positions 4 and 3.
- Propanamide backbone: Linked to a thioether group (-S-) attached to a 4-methoxyphenyl ring.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-11-12(2)23-17(15(11)10-18)19-16(20)8-9-22-14-6-4-13(21-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSOTAFZUDIEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Communications (2023)
Compounds 8i–8l share a propanamide-thioether scaffold but differ in substituents :
| Compound | Substituents (R) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 8i | p-Tolyl | 142–144 | 516.63 |
| 8j | 4-Ethoxyphenyl | 138–140 | 546.67 |
| 8k | 2-Ethyl-6-methylphenyl | 134–136 | 544.69 |
Key Observations :
- Steric Effects : The bulky 2-ethyl-6-methylphenyl group in 8k may reduce binding efficiency to biological targets compared to smaller substituents.
Pyridine-Based Thioacetamides (Second-Generation CD73 Inhibitors)
Compounds 1b–2d feature a 3-cyano-4,6-bis(aryl)pyridine core with thioacetamide linkages :
| Compound | Substituents (R) | Key Functional Groups |
|---|---|---|
| 1b | Isoxazol-3-yl | Pyridine core, thioacetamide |
| 1c | Thiazol-2-yl | Morpholine substituents |
Comparison with Target Compound :
- Core Heterocycle : Pyridine (in 1b–2d ) vs. thiophene (target compound). Pyridine’s aromatic nitrogen may enhance π-π stacking interactions.
Chromenone-Propanamide Derivatives (Adenosine A2B Receptor Studies)
Compounds VIj and VIk integrate a chromen-4-one moiety with propanamide-thioether groups :
| Compound | Substituents (R) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| VIj | 4-Bromophenyl | 223–224 | 494.00 |
| VIk | 4-Methoxyphenyl | 240–242 | 445.00 |
Key Differences :
- Bioactivity : The 4-methoxyphenyl group in VIk aligns with the target compound’s substituent, suggesting shared receptor-binding preferences.
Trifluoromethyl-Propanamide Analog (PharmaCompass, 2006)
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide :
- Molecular Weight : ~451.43 g/mol.
- Key Features : Trifluoromethyl (-CF₃) and hydroxy (-OH) groups enhance metabolic stability and hydrogen bonding.
Comparison :
- Lipophilicity : The trifluoromethyl group increases logP (predicted >4.5), contrasting with the target compound’s methyl groups.
- Bioavailability : Hydroxy and fluorophenyl groups may improve membrane permeability compared to the target’s methoxyphenyl substituent.
Physicochemical Properties
Trends :
- Higher molecular weights (>500 g/mol) in chromenone derivatives correlate with elevated melting points.
- The target compound’s predicted XlogP (~4.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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